molecular formula C9H7BrN2 B031647 4-Bromo-1-phenyl-1H-pyrazole CAS No. 15115-52-3

4-Bromo-1-phenyl-1H-pyrazole

Cat. No.: B031647
CAS No.: 15115-52-3
M. Wt: 223.07 g/mol
InChI Key: DWPRPWBNLNTEFZ-UHFFFAOYSA-N
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Description

4-Bromo-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and a phenyl group in the structure of this compound makes it a valuable intermediate in the synthesis of various complex molecules.

Synthetic Routes and Reaction Conditions:

    Bromination of 1-phenyl-1H-pyrazole: One common method involves the bromination of 1-phenyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

    Cyclization of hydrazones: Another method involves the cyclization of hydrazones derived from phenylhydrazine and α-bromoacetophenone. This reaction is usually conducted in the presence of a base such as sodium ethoxide in ethanol.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions and yield optimization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyrazole oxides or reduction reactions to yield pyrazoline derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Azido-phenyl-pyrazole, thiophenyl-pyrazole.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Pyrazoline derivatives.

    Coupling Products: Biaryl compounds.

Mechanism of Action

Scientific Research Applications

4-Bromo-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials science applications.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-1H-pyrazole
  • 1-Phenyl-1H-pyrazole

Comparison:

  • 4-Bromo-1-phenyl-1H-pyrazole vs. 4-Bromo-1-methyl-1H-pyrazole: The presence of a phenyl group instead of a methyl group in this compound enhances its aromaticity and potential for π-π interactions, making it more suitable for certain applications in medicinal chemistry.
  • This compound vs. 4-Bromo-1H-pyrazole: The phenyl group in this compound provides additional sites for functionalization and increases its hydrophobicity, which can influence its biological activity.
  • This compound vs. 1-Phenyl-1H-pyrazole: The bromine atom in this compound introduces a site for further chemical modifications, such as coupling reactions, which are not possible with 1-Phenyl-1H-pyrazole.

Properties

IUPAC Name

4-bromo-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPRPWBNLNTEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354922
Record name 4-Bromo-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15115-52-3
Record name 4-Bromo-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-phenyl-1H-pyrazole
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Synthesis routes and methods I

Procedure details

A sealable tube was charged with 4-bromopyrazole (4.000 g, 27.2 mmol), 1-iodobenzene (3.64 ml, 32.7 mmol), (+/−)-trans-1,2-diaminocyclohexane (0.654 ml, 5.44 mmol), Copper iodide (I) (0.518 g, 2.72 mmol), potassium carbonate (8.28 g, 59.9 mmol) and 13 mL dioxane added. The mixture was blanketed with N2, the vessel sealed and heated to 100 C for 16 h. The mixture was allowed to cool to rt, diluted with EtOAc, washed with water, and an emullsion formed. The organic layer separated and the aqueous emulsion mixture was filter through a pad of celite and rinsed with EtOAc, and sat. NaHCO3. The combined organig layers were dried over Na2SO4, filtered and evaporate. The mixture was purified via flash chromatography using a 0% to 100% CH2Cl2 in hexanes gradient. The title compound was collected as a yellow solid (3.18 g)
Quantity
4 g
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reactant
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3.64 mL
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0.654 mL
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8.28 g
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0.518 g
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13 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of bromine (1.1 g, 6.94 mmol) in acetic acid (10 mL) was added to a mixture of 1-phenylpyrazole (Aldrich, 1 g, 6.94 mmol) in acetic acid (10 mL). This mixture was warmed to 100° C. in a pressure tube for 8 h. The material was cooled to ambient temperature, poured into ice and H2O neutralized with excess saturated, aqueous NaHCO3. Ethyl acetate (50 mL) was added and the layers were separated. The aqueous layer was extracted with EtOAc (2×15 mL) and the combined organic extract was dried over Na2SO4 and concentrated under reduced pressure to give a crude solid. Purification by column chromatography (SiO2, 50% hexanes-EtOAc) provided the title compound (1.5 g, 6.72 mmol, 97% yield). MS (DCl/NH3) m/z 223, 225 (M+H)+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
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10 mL
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10 mL
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50 mL
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Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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